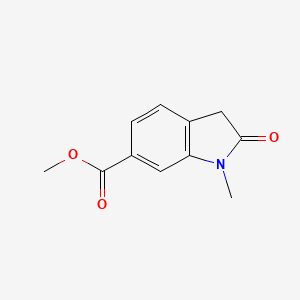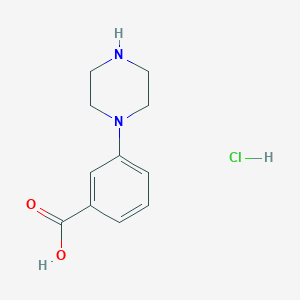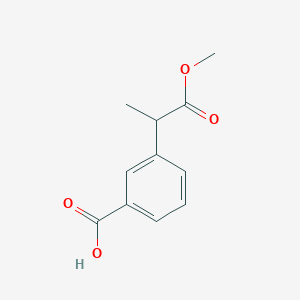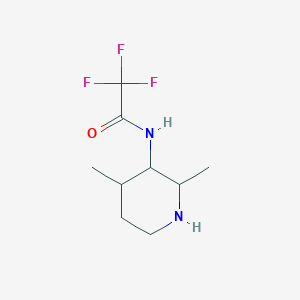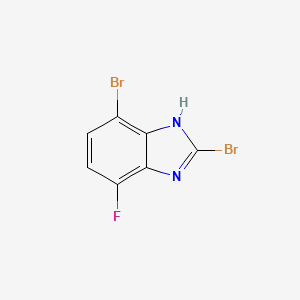
2,4-Dibromo-7-fluoro-1H-benzimidazole
Overview
Description
2,4-Dibromo-7-fluoro-1H-benzimidazole is a chemical compound with the molecular formula C7H3Br2FN2. It is used in various pharmaceutical testing .
Synthesis Analysis
The synthesis of substituted imidazoles, such as 2,4-Dibromo-7-fluoro-1H-benzimidazole, has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-7-fluoro-1H-benzimidazole consists of a benzimidazole core, which is a fused benzene and imidazole ring. It has two bromine atoms and one fluorine atom attached to the benzimidazole core .Chemical Reactions Analysis
Benzimidazole derivatives, including 2,4-Dibromo-7-fluoro-1H-benzimidazole, are key components to functional molecules that are used in a variety of everyday applications . They have been synthesized and screened for various biological activities .Physical And Chemical Properties Analysis
2,4-Dibromo-7-fluoro-1H-benzimidazole has a molecular weight of 293.92 g/mol. More detailed physical and chemical properties may require specific experimental measurements.Scientific Research Applications
Synthesis and Antitumor Evaluation
Benzimidazole derivatives, including those related to 2,4-dibromo-7-fluoro-1H-benzimidazole, have been synthesized and evaluated for antitumor activities. These compounds show significant antiproliferative activity on various tumor cell lines, with some demonstrating special selectivity toward HeLa cells. Their interaction with ct-DNA suggests that their antitumor activity may be partially due to DNA-binding, highlighting their potential in cancer research (Hranjec et al., 2010).
Tubulin-targeting Agents and Anthelmintic Activity
Benzimidazole derivatives have been studied for their ability to inhibit tubulin polymerization, which is a mechanism similar to other known benzimidazole anthelmintics. These compounds have demonstrated significant anthelmintic activity against Trichinella spiralis, suggesting their potential application in treating parasitic infections without major neurotoxic effects (Anichina et al., 2021).
Novel Antiseptics for Gastrointestinal Pathogens
New fluoro-benzimidazole derivatives have been developed with a focus on discovering novel intestinal antiseptic drug candidates. Some of these compounds have shown high inhibitory activity against gastrointestinal pathogens like Escherichia coli and Salmonella typhimurium, making them promising candidates for treating infections in the gastrointestinal tract (Ulviye Acar Çevik et al., 2017).
DNA Binding Properties and Antiproliferative Effects
The synthesis of novel benzimidazole and benzothiazole derivatives has revealed compounds with strong antiproliferative and DNA-binding properties. These compounds have shown selective activity against cancer cell lines such as HeLa, with some exhibiting the ability to intercalate into double-stranded DNA, suggesting a mode of action that could be utilized in cancer therapy (Cindrić et al., 2017).
Antiprotozoal Activities
Benzimidazoles, including derivatives of 2,4-dibromo-7-fluoro-1H-benzimidazole, have shown activity against protozoan parasites like Trichomonas vaginalis and Giardia lamblia. This expands the potential application of benzimidazole derivatives beyond their traditional use as anthelmintic and antifungal agents, potentially offering new avenues for treating protozoan infections (Katiyar et al., 1994).
Future Directions
properties
IUPAC Name |
2,7-dibromo-4-fluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FN2/c8-3-1-2-4(10)6-5(3)11-7(9)12-6/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQWDXJTGGMITK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)N=C(N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-7-fluoro-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



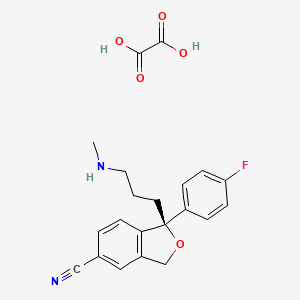
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride](/img/structure/B1435971.png)
![3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one](/img/structure/B1435973.png)
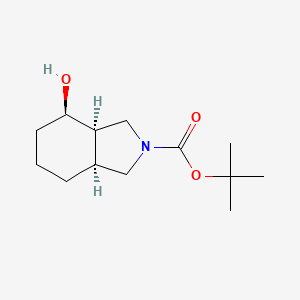
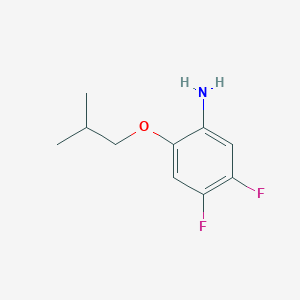
![4-Hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide](/img/structure/B1435978.png)
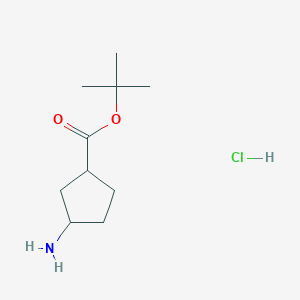
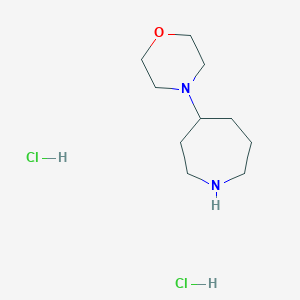
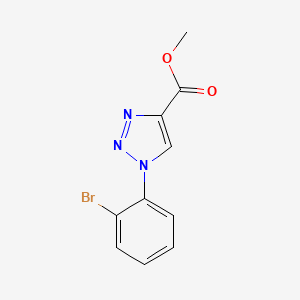
![1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1435983.png)
